Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a steroidal bile acid derivative characterized by a methoxymethoxy (-OCH2OCH3) group at position 7, a 3-oxo substituent, and a methyl ester at the pentanoate side chain. The compound’s synthesis involves multi-step protection and deprotection strategies, as seen in analogous syntheses (e.g., tert-butyldimethylsilyl (TBDMS) protection in and ), with purification via silica gel chromatography and structural confirmation by NMR and mass spectrometry .
Properties
Molecular Formula |
C27H44O5 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C27H44O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-18,20-23,25H,6-16H2,1-5H3/t17-,18+,20-,21+,22+,23-,25+,26+,27-/m1/s1 |
InChI Key |
BUHAUWIUQSEEIL-SDCJZKFISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)OCOC)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)OCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions using precursors such as polycyclic aromatic hydrocarbons.
Functional Group Introduction: Functional groups like methoxymethoxy and methyl ester are introduced through reactions such as esterification and etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields the corresponding carboxylic acid derivative . -
Basic Hydrolysis (Saponification) :
Requires reflux in aqueous ethanol.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 100°C, 12 hrs | Carboxylic acid derivative | Monitored via HPLC (>95% purity) |
| Saponification | 2M NaOH, EtOH/H₂O, reflux | Sodium carboxylate | Steric hindrance slows kinetics |
Ketone Reactivity
The 3-oxo group participates in nucleophilic additions and reductions:
-
Reduction to Alcohol :
Stereoselectivity depends on the reducing agent (e.g., NaBH₄ vs. LiAlH₄) . -
Ketal Formation :
Reacts with diols (e.g., ethylene glycol) under acidic conditions to form protective ketals .
Methoxymethoxy Deprotection
The 7-(methoxymethoxy) group is cleaved under acidic conditions:
Typical conditions: 2M HCl in dioxane/water (1:1) at 50°C for 6 hours .
| Deprotection Efficiency | Byproducts | Analytical Confirmation |
|---|---|---|
| >90% yield | Formaldehyde derivatives | (δ 4.8 ppm loss) |
Steroid Core Modifications
The cyclopenta[a]phenanthrene backbone enables site-specific reactions:
-
C17 Side-Chain Functionalization :
The pentanoate chain undergoes olefination or halogenation . -
C10/C13 Methyl Group Oxidation :
Controlled oxidation with CrO₃ yields carboxylates.
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming cyclopenta[a]phenanthrene derivatives .
-
Epimerization Risk : Basic conditions may alter C17 configuration.
Catalytic Reactions
-
Hydrogenation :
Selective reduction of double bonds in the steroid core using Pd/C . -
Enzymatic Hydrolysis :
Lipases (e.g., Candida antarctica) show moderate esterase activity (25% conversion).
Key Challenges in Reaction Design
Scientific Research Applications
Pharmaceutical Applications
- Chiral Drug Development :
-
Antidiabetic Research :
- Recent studies have focused on the synthesis of chiral drug candidates that exhibit antidiabetic properties. Compounds with similar structural features have shown promising results in inhibiting key enzymes related to glucose metabolism such as α-glucosidase and α-amylase. These findings suggest that Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate could be explored for similar therapeutic applications .
- Cardiovascular Health :
Biochemical Research
- Mechanistic Studies :
- In Vitro and In Vivo Studies :
Case Studies
Mechanism of Action
The mechanism of action of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations
Substituent Impact on Bioactivity :
- Hydroxyl Groups : Compounds with free hydroxyls (e.g., 3,7,12-trihydroxy in MOL008838) are often bioactive in traditional medicine or microbial inhibition, while protected hydroxyls (e.g., TBDMS in ) serve as synthetic intermediates.
- Oxo vs. Hydroxy Groups : The 3-oxo group in the target compound may enhance metabolic stability compared to 3-hydroxy analogues (e.g., ’s compound 7), which are prone to oxidation.
- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound, MOL008838) improve membrane permeability, whereas carboxylic acids (e.g., obeticholic acid) are better suited for receptor binding.
Synthetic Strategies: Protection/Deprotection: Use of TBDMS () and allyloxy groups () enables selective functionalization of steroidal cores. Halogenation: employs iodination at C3 to introduce reactivity for further derivatization. Organotin Complexation: highlights the utility of triorganotin(IV) groups for enhancing antifungal activity.
Physicochemical Properties :
- Molecular Weight : The target compound (MW ~422) is lighter than silyl-protected derivatives (MW ~521 in ), impacting solubility and bioavailability.
- Melting Points : Hydroxy-rich compounds (e.g., ’s compound 7: 105–106°C) exhibit higher melting points than oxo or ester derivatives.
Research Findings and Implications
- Biological Relevance : The methoxymethoxy group in the target compound likely serves as a prodrug moiety, hydrolyzing in vivo to release active hydroxyl groups, akin to TBDMS-protected intermediates.
- Antimicrobial Potential: Structural similarity to sodium deoxycholate derivatives () suggests possible antimicrobial applications, though empirical validation is needed.
- Synthetic Challenges : Steric hindrance at C7 (due to methoxymethoxy) complicates further functionalization, necessitating optimized catalysts or protecting groups.
Biological Activity
Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant studies that highlight its effects in various biological contexts.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 430.63 g/mol. The structure features multiple stereocenters and a complex cyclopenta[a]phenanthrene framework.
Hormonal Activity
Research indicates that compounds with similar structures may exhibit hormonal activity. For instance, several studies have shown that steroids derived from cyclopenta[a]phenanthrene can interact with steroid hormone receptors. This interaction may lead to estrogenic or androgenic effects depending on the specific configuration of the molecule.
Anticancer Properties
A notable aspect of this compound is its potential anticancer activity. Studies have suggested that derivatives of cyclopenta[a]phenanthrene can inhibit the proliferation of cancer cells. For example:
- Case Study 1 : In vitro studies demonstrated that certain analogs reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Case Study 2 : Another study reported that a related compound inhibited tumor growth in xenograft models by modulating key signaling pathways involved in cell survival and proliferation.
Pharmacological Studies
Pharmacological evaluation has revealed various activities associated with this compound:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Receptor Modulation : The compound may act as a modulator of nuclear hormone receptors.
- Signal Transduction Pathways : It could influence pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.
- Apoptosis Induction : Evidence points towards the activation of apoptotic pathways leading to cancer cell death.
Q & A
Q. Q: What are the key steps for synthesizing this compound with high stereochemical fidelity?
A: The synthesis involves:
- Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, followed by deprotection with tetrabutylammonium fluoride (TBAF) in THF .
- Methylation : Reaction with methyl triflate in dichloromethane (DCM) to introduce methoxymethoxy groups, monitored by TLC and purified via silica gel chromatography (0–50% ethyl acetate/DCM gradient) .
- Final Esterification : Methanol-based esterification under acidic conditions, with yields optimized to 68% via column chromatography .
Validation : HRMS (ESI) and multistep NMR (¹H, ¹³C) confirm structural integrity and stereochemistry .
Advanced Stereochemical Analysis
Q. Q: How can researchers resolve conflicting NMR data for stereoisomers of this compound?
A: Contradictions arise from overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm). Mitigation strategies include:
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and coupling constants for axial/equatorial proton differentiation .
- Comparative Analysis : Cross-reference with synthesized analogs (e.g., 7a and 8a in ) to identify characteristic shifts for methoxymethoxy (δ 3.33–3.66 ppm) and pentanoate chains (δ 2.08–2.35 ppm) .
- X-ray Crystallography : If available, resolve ambiguities in ring junction conformations (e.g., 5R,7R,8R configurations) .
Biological Activity Profiling
Q. Q: What experimental designs are recommended for evaluating its antimicrobial activity against Clostridium difficile?
A:
- Spore Germination Assays : Co-incubate with C. difficile spores in anaerobic chambers, using chenodeoxycholic acid as a positive control .
- Dose-Response Curves : Test concentrations from 1–100 µM, monitoring spore viability via phase-contrast microscopy and CFU counts .
- Mechanistic Studies : Assess bile acid receptor (e.g., FXR or TGR5) binding using surface plasmon resonance (SPR) or fluorescence polarization .
Analytical Method Development
Q. Q: How to validate purity and stability for this compound in QC applications?
A:
- HPLC Method : Use a C18 column with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile), gradient elution (40–95% B over 20 min), and UV detection at 210 nm .
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., ester hydrolysis to free acid) .
- Stability Criteria : Acceptable impurity thresholds <0.5% (ICH Q3A) with storage at -20°C in desiccated, amber vials .
Advanced Data Contradictions
Q. Q: How to address discrepancies in biological activity between this compound and its deacetylated analog?
A:
- Metabolic Stability : Compare half-lives in liver microsomes; ester groups (methoxymethoxy) may reduce hepatic clearance vs. hydroxylated analogs .
- Receptor Specificity : Perform competitive binding assays (e.g., FXR vs. PXR) to identify structural determinants of activity .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor binding pockets, correlating with experimental IC₅₀ values .
Methodological Optimization
Q. Q: What strategies improve yields in large-scale synthesis while maintaining stereopurity?
A:
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective cyclopropanation .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., epimerization) during methylation steps .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
Toxicity and Safety
Q. Q: What safety protocols are critical for handling this compound in vitro?
A:
- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal (EPA guidelines) .
Advanced Spectral Interpretation
Q. Q: How to distinguish this compound from its 3-oxo derivative using spectroscopic data?
A:
- ¹³C NMR : The 3-oxo derivative shows a carbonyl signal at δ ~210 ppm, absent in the methoxymethoxy variant (δ 80–85 ppm for ether carbons) .
- IR Spectroscopy : A strong C=O stretch at 1700–1750 cm⁻¹ confirms the ester group, while 3-oxo derivatives exhibit a ketone peak at ~1680 cm⁻¹ .
Regulatory Compliance
Q. Q: What documentation is required for using this compound in preclinical studies?
A:
- CoA (Certificate of Analysis) : Must include HPLC purity, residual solvent levels (ICH Q3C), and microbial limits (USP <61>) .
- ICH Stability Data : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies for shelf-life determination .
Cross-Disciplinary Applications
Q. Q: Can this compound serve as a precursor for fluorinated analogs in PET imaging?
A: Yes.
- Radiolabeling : Replace the methoxymethoxy group with ¹⁸F via nucleophilic substitution (e.g., K₂CO₃/Kryptofix 222 in DMF) .
- In Vivo Tracking : Validate biodistribution in murine models using microPET/CT, targeting bile acid transporters in the liver .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

